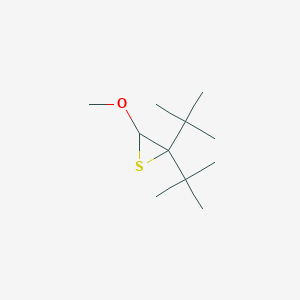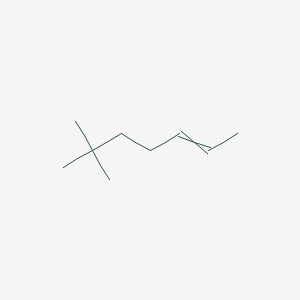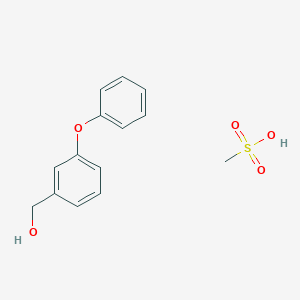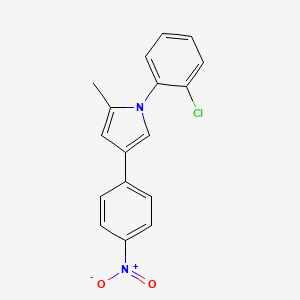
2,2-Di-tert-butyl-3-methoxythiirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Di-tert-butyl-3-methoxythiirane is an organic compound characterized by the presence of two tert-butyl groups and a methoxy group attached to a thiirane ring. Thiiranes are three-membered cyclic sulfides, and the presence of bulky tert-butyl groups in this compound imparts unique steric and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-3-methoxythiirane typically involves the reaction of tert-butyl-substituted precursors with sulfur-containing reagents. One common method is the reaction of 2,2-Di-tert-butyl-3-methoxypropene with sulfur dichloride (SCl2) under controlled conditions to form the thiirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Di-tert-butyl-3-methoxythiirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiirane ring to a thiol or other sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Substituted thiiranes or methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Di-tert-butyl-3-methoxythiirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Di-tert-butyl-3-methoxythiirane involves its interaction with molecular targets through its thiirane ring and functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The bulky tert-butyl groups can also influence the compound’s binding affinity and selectivity for specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Di-tert-butyl-3-methoxypropene: A precursor in the synthesis of 2,2-Di-tert-butyl-3-methoxythiirane.
2,2-Di-tert-butyl-3-methoxysulfone: An oxidized derivative of the compound.
2,2-Di-tert-butyl-3-methoxythiol: A reduced form of the compound.
Uniqueness
This compound is unique due to its combination of a thiirane ring with bulky tert-butyl groups and a methoxy substituent. This structure imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
88181-00-4 |
|---|---|
Molekularformel |
C11H22OS |
Molekulargewicht |
202.36 g/mol |
IUPAC-Name |
2,2-ditert-butyl-3-methoxythiirane |
InChI |
InChI=1S/C11H22OS/c1-9(2,3)11(10(4,5)6)8(12-7)13-11/h8H,1-7H3 |
InChI-Schlüssel |
DSQYUVBQESBPBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(C(S1)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)

![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)


![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)
![4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid](/img/structure/B14377532.png)


